N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14542780
InChI: InChI=1S/C17H21ClN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h4-6,10,12,15H,1-3,7-9,11H2,(H,19,22)
SMILES:
Molecular Formula: C17H21ClN2O2
Molecular Weight: 320.8 g/mol

N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14542780

Molecular Formula: C17H21ClN2O2

Molecular Weight: 320.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C17H21ClN2O2
Molecular Weight 320.8 g/mol
IUPAC Name N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C17H21ClN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h4-6,10,12,15H,1-3,7-9,11H2,(H,19,22)
Standard InChI Key QDQDCZORMCIXHY-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted with a carbonyl group at the 5-position and a carboxamide functional group at the 3-position. The cyclohexyl moiety is attached to the pyrrolidine nitrogen, while the 3-chlorophenyl group is linked via the carboxamide nitrogen. This arrangement creates a hybrid structure combining alicyclic and aromatic components, which influences its solubility and interaction with biological targets .

Key structural attributes include:

  • Pyrrolidine core: A five-membered saturated ring contributing to conformational rigidity.

  • Chlorophenyl group: Enhances lipophilicity and potential for π-π interactions.

  • Cyclohexyl substituent: Increases steric bulk, potentially affecting binding affinity.

Physicochemical Profile

The compound’s physicochemical properties are critical for its pharmacokinetic behavior:

PropertyValue
Molecular Weight322.81 g/mol
LogP (Partition Coefficient)3.67 (predicted)
Polar Surface Area52.9 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

These parameters suggest moderate lipophilicity and permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness . The chlorophenyl group’s electron-withdrawing effects may enhance stability against metabolic degradation.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step reactions:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones.

  • Carboxamide Coupling: Reaction of pyrrolidine-3-carboxylic acid with 3-chloroaniline using coupling agents like EDCl/HOBt.

  • Cyclohexyl Substitution: Alkylation of the pyrrolidine nitrogen with cyclohexyl bromide under basic conditions .

Yield optimization requires precise control of reaction parameters, such as temperature (typically 0–25°C for coupling steps) and solvent selection (e.g., DMF or THF). Chromatographic purification is often necessary to achieve >95% purity.

Structural Analogues and Modifications

Modifying the aryl or cyclohexyl groups alters biological activity:

AnaloguesStructural VariationBioactivity Shift
N-(3,5-Difluorophenyl)Fluorine substitutionEnhanced metabolic stability
1-Benzyl DerivativeAromatic N-substituentIncreased cytotoxicity
5-Thioxo VariantSulfur replaces carbonyl oxygenImproved enzyme inhibition

These modifications highlight the compound’s versatility as a scaffold for drug development .

Biological Activity and Mechanism of Action

Enzyme Inhibition

N-(3-Chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide demonstrates inhibitory activity against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis. Docking studies suggest the chlorophenyl group occupies the hydrophobic pocket of InhA, while the pyrrolidine carbonyl forms hydrogen bonds with catalytic residues .

Key Findings:

  • IC50_{50}: 2.1 µM against Mtb InhA.

  • Selectivity: >10-fold over human enoyl-CoA hydratase.

Cell LineIC50_{50} (48h)Apoptosis Induction (%)
HeLa8.7 µM62.3 ± 3.1
MCF-712.4 µM48.9 ± 2.8

Mechanistic studies indicate caspase-3 activation and Bcl-2 downregulation, implicating mitochondrial apoptosis pathways .

Pharmacological and Toxicological Profile

ADME Properties

Preliminary ADME data derived from analogous compounds:

ParameterValue
Plasma Protein Binding89.2% (human)
Hepatic Clearance15.4 mL/min/kg
Oral Bioavailability22% (rat model)

The high plasma protein binding may limit free drug concentration, necessitating structural tweaks for improved pharmacokinetics .

Toxicity Considerations

Comparative Analysis with Related Compounds

Structural Analogues in Drug Discovery

The compound shares features with clinically explored agents:

CompoundTargetClinical Status
Pretomanid (PA-824)Mtb cell wall synthesisFDA-approved (2019)
CobimetinibMEK inhibitionPhase III (melanoma)
This CompoundInhA inhibitionPreclinical

Its dual activity against microbial and cancer targets distinguishes it from single-indication analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator